1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c18-13-1-3-14(4-2-13)20-10-12(9-15(20)21)16(22)19-7-5-11(6-8-19)17(23)24/h1-4,11-12H,5-10H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQOILBUNBCKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A similar compound has been identified as a selective nonpeptide neurotensin receptor type 2 compound. Neurotensin receptors are known to play a role in analgesic effects on different types of nociceptive modalities.
Mode of Action
Compounds active at neurotensin receptors exert their effects through these receptors.
Biological Activity
1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid is a synthetic organic compound notable for its complex structure and potential pharmacological applications. The compound integrates a piperidine ring, a pyrrolidinone derivative, and a fluorophenyl group, which may enhance its biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C20H21FN4O3S
Molecular Weight: 416.5 g/mol
CAS Number: 1010901-80-0
The structural features of this compound suggest that it may exhibit significant interactions with various biological targets due to the presence of multiple functional groups.
The biological activity of 1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may function as an inhibitor of certain enzymes involved in disease processes. The thiazole and piperidine components are often associated with anti-inflammatory and analgesic properties , while the fluorophenyl group enhances lipophilicity, facilitating cellular uptake and target interaction .
Enzyme Inhibition
Research has shown that compounds with similar structural motifs can act as enzyme inhibitors. For instance, the thiazole moiety is frequently linked to inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways .
Receptor Interaction
The compound may also interact with G protein-coupled receptors (GPCRs), which play essential roles in various physiological processes. These interactions can lead to modulation of intracellular signaling pathways, impacting functions such as neurotransmission and vascular tone .
In Vitro Studies
In vitro assays have demonstrated that 1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid exhibits significant inhibitory effects on specific enzyme activities. For example, studies indicate that it can inhibit COX activity, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .
In Vivo Studies
Preliminary in vivo studies in animal models suggest that this compound may exhibit analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The efficacy observed in these models supports further investigation into its therapeutic potential .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Pain Management : In a study involving chronic pain models, administration of the compound resulted in significant pain relief, indicating its potential as an analgesic agent.
- Inflammatory Diseases : Research has shown promise in using this compound for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis.
Comparative Analysis
To better understand the unique properties of 1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar | Moderate COX inhibition |
| Compound B | Similar | Strong GPCR modulation |
| 1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid | Complex | Significant anti-inflammatory and analgesic properties |
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substitutions
1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic Acid
- Key Difference : Methyl group replaces fluorine at the phenyl ring.
- This compound is listed as discontinued, suggesting challenges in synthesis or efficacy .
1-([1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl)piperidine-4-carboxylic Acid
- Key Difference : Ethyl group at the phenyl ring.
- Impact: The larger ethyl group further increases steric bulk and lipophilicity, which may compromise target selectivity.
4-Ethyl-N-(1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide
- Key Difference : Additional 4-ethylbenzamide substitution on the piperidine ring.
- CAS: 1291858-76-8 .
Core Structure Modifications
1-{[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one
- Key Difference : Pyrazole replaces 5-oxopyrrolidine.
- Crystallography data (SHELX-refined) confirm a twisted conformation between pyrazole and piperidine rings .
1-({[1-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid (NTRC-739)
- Key Difference : Pyrazole core with 2-methoxyphenyl and cyclohexanecarboxylic acid substitutions.
- Impact : Demonstrates NTS2 receptor selectivity (IC₅₀ = 12 nM) due to the methoxy group’s hydrogen-bond acceptor properties. Highlights the importance of electron-donating groups in modulating receptor affinity .
Physicochemical and Pharmacokinetic Properties
- Key Trends :
- Fluorine substitution balances lipophilicity and solubility.
- Pyrazole analogs exhibit lower solubility due to increased rigidity.
- Benzamide derivatives (e.g., NTRC-739) show higher TPSA, favoring aqueous solubility but limiting CNS penetration.
Preparation Methods
Synthetic Route Overview
The preparation of this compound typically follows a convergent synthetic strategy involving the following key stages:
Formation of the Pyrrolidinone Core: The 5-oxopyrrolidin-3-yl moiety is synthesized via cyclization reactions from appropriate amino acid or keto-precursor substrates. This step often involves intramolecular cyclization under dehydrating conditions or via activated intermediates such as esters or acid chlorides.
Introduction of the 4-Fluorophenyl Substituent: The 4-fluorophenyl group is introduced either by electrophilic aromatic substitution or more commonly via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) onto a suitable pyrrolidinone intermediate. This step ensures regioselective substitution at the 1-position of the pyrrolidinone ring.
Synthesis of the Piperidine-4-carboxylic Acid Moiety: The piperidine ring with a carboxylic acid substituent at the 4-position is prepared separately, often starting from commercially available piperidine derivatives through selective functionalization (oxidation or carboxylation).
Coupling of Pyrrolidinone and Piperidine Units: The final assembly involves amide bond formation between the carbonyl group of the pyrrolidinone and the amino group of the piperidine-4-carboxylic acid. This coupling is typically achieved using peptide coupling reagents such as EDCI, HATU, or DCC in the presence of bases like DIPEA under mild conditions to preserve stereochemical integrity.
Detailed Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pyrrolidinone Ring Formation | Cyclization of keto-amino acid derivatives; dehydrating agents like POCl3 or P2O5 | Controls ring size and stereochemistry |
| 2 | Introduction of 4-Fluorophenyl Group | Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) with 4-fluorophenyl boronic acid or halide | Requires inert atmosphere, optimized ligands for selectivity |
| 3 | Piperidine-4-carboxylic Acid Synthesis | Functionalization of piperidine via oxidation/carboxylation | May involve regioselective protection/deprotection steps |
| 4 | Amide Bond Formation (Coupling) | Use of coupling agents (EDCI/HATU/DCC), base (DIPEA), solvent (DMF, DCM) | Critical for yield and purity; stereochemistry preservation essential |
Research Findings and Optimization
Cyclization Efficiency: Studies indicate that the choice of cyclization conditions significantly impacts the yield and stereoselectivity of the pyrrolidinone ring. Mild dehydrating agents and controlled temperature profiles favor the formation of the desired 5-oxopyrrolidin-3-yl structure without side reactions.
Cross-Coupling Selectivity: The introduction of the 4-fluorophenyl group benefits from palladium catalysts with biaryl phosphine ligands, which enhance coupling efficiency and reduce by-products. Reaction optimization includes tuning base strength, solvent polarity, and reaction time.
Amide Coupling Yield: The coupling step is sensitive to steric hindrance and electronic effects; coupling reagents like HATU provide higher yields and fewer racemization events compared to DCC. Use of additives such as HOAt can further improve coupling efficiency.
Purification: Crystallization and chromatographic techniques are employed to isolate the final product with high purity (>98%), essential for subsequent biological evaluations.
Comparative Analysis of Preparation Routes
| Parameter | Traditional Cyclization + Coupling | Ruthenium-Catalyzed Asymmetric Hydrogenation (Related Methods) |
|---|---|---|
| Number of Steps | Multi-step (4-6 steps) | Potentially fewer steps via stereoselective hydrogenation |
| Stereochemical Control | Moderate; requires chiral auxiliaries or resolution | High; uses chiral diphosphine ligands for asymmetric induction |
| Scalability | Established for industrial scale | Emerging; requires expensive catalysts |
| Yield | Moderate to high (50-75%) | High stereoselectivity but catalyst cost limits scale |
| Purity | High after purification | High, with fewer side products |
Summary of Key Reagents and Conditions
| Reagent/Agent | Purpose | Typical Conditions |
|---|---|---|
| POCl3, P2O5 | Cyclization/dehydration | 0-100°C, inert atmosphere |
| Pd Catalyst (e.g., Pd(PPh3)4) | Cross-coupling | 80-110°C, inert gas, base (K2CO3, Cs2CO3) |
| 4-Fluorophenyl Boronic Acid | Aryl source | Stoichiometric with catalyst |
| EDCI, HATU, DCC | Amide coupling | Room temperature to 40°C, dry solvents |
| DIPEA, TEA | Base for coupling | Stoichiometric amounts |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid?
- Methodological Answer : A common approach involves cyclocondensation of substituted anilines with itaconic acid derivatives. For example, Scheme 1 in describes synthesizing a related pyrrolidinone-carboxylic acid derivative via refluxing 2,4-difluoroaniline with itaconic acid in water. Subsequent esterification using catalytic sulfuric acid (e.g., 4-acetyl-1-(2,4-difluorophenyl)pyrrolidin-2-one synthesis) can introduce functional groups. Yield optimization (e.g., 76% in ) often requires solvent tuning (e.g., methanol-chloroform mixtures) and controlled reaction times .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : X-ray crystallography is critical for confirming stereochemistry and hydrogen-bonding networks. details the asymmetric unit of a structurally similar compound, revealing intramolecular C–H···N hydrogen bonds stabilizing the S(6) ring motif. Intermolecular interactions (e.g., C–H···F and C–H···O bonds) form 2D sheet structures, validated via crystallographic software (APEX2, SAINT) and refinement protocols (SHELXTL) .
Q. What in vitro assays are suitable for initial evaluation of its antimicrobial or pharmacological activity?
- Methodological Answer : Pyrazole-pyrrolidinone hybrids () are screened using agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Halogen substitution (fluorine/chlorine) enhances electronegativity, improving membrane penetration. Minimum inhibitory concentration (MIC) values are compared with controls (e.g., ciprofloxacin) to assess potency .
Advanced Research Questions
Q. How do fluorine substitutions at the 4-phenyl position influence pharmacokinetic properties?
- Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability. demonstrates that 4-fluorophenyl groups reduce CYP450-mediated oxidation compared to chlorinated analogs. Computational modeling (e.g., logP calculations in ) predicts improved blood-brain barrier permeability, while in vitro assays (e.g., plasma protein binding) validate reduced clearance rates .
Q. What experimental designs resolve contradictions in activity data across different biological assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum content) or target selectivity. For example, notes that halogenated derivatives show variable MICs in nutrient-rich vs. minimal media due to efflux pump interference. Orthogonal assays (e.g., time-kill kinetics, target enzyme inhibition studies) and isogenic mutant strains (e.g., S. aureus NorA knockout) clarify mechanism-specific effects .
Q. How can target engagement be validated for this compound in complex biological systems?
- Methodological Answer : Use photoaffinity labeling (PAL) or cellular thermal shift assays (CETSA). For PAL, incorporate a diazirine or benzophenone moiety into the scaffold (e.g., piperidine ring modification in ) to crosslink with target proteins. CETSA tracks thermal stabilization of bound targets via Western blotting or mass spectrometry, as demonstrated for kinase inhibitors in .
Key Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
